(4-methoxypyridin-3-yl)boronic Acid Hydrochloride
Overview
Description
(4-Methoxypyridin-3-yl)boronic acid hydrochloride is a boronic acid derivative with the molecular formula C6H9BClNO3. It is a valuable compound in organic synthesis, particularly in the field of medicinal chemistry. This compound is often used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Mechanism of Action
Target of Action
The primary target of (4-Methoxypyridin-3-yl)boronic Acid Hydrochloride is CYP17 , a critical enzyme in the steroidogenic pathway . This compound acts as an inhibitor of CYP17, which plays a crucial role in the biosynthesis of androgens in humans .
Mode of Action
This compound interacts with its target, CYP17, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition prevents the conversion of pregnenolone and progesterone to their respective 17α-hydroxy derivatives, which are precursors to androgen and estrogen synthesis .
Biochemical Pathways
The compound affects the steroidogenic pathway by inhibiting the CYP17 enzyme . This inhibition disrupts the production of glucocorticoids, mineralocorticoids, and sex steroids, leading to decreased levels of these hormones . The downstream effects include reduced androgen-dependent signaling, which is particularly relevant in conditions such as prostate cancer where androgens play a role in disease progression .
Result of Action
The inhibition of CYP17 by this compound leads to a decrease in androgen production . This can result in the suppression of androgen-dependent processes, such as the growth of androgen-dependent tumors . Therefore, this compound is potentially useful in the treatment of diseases like prostate cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other substances, such as proteins or ions, can also impact the compound’s efficacy. It is recommended to store the compound under an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
(4-Methoxypyridin-3-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as cytochrome P450 17A1 (CYP17A1). This enzyme is crucial in steroidogenesis, and its inhibition is a therapeutic target for conditions like prostate cancer . The compound interacts with the active site of CYP17A1, forming a reversible covalent bond with the enzyme’s heme group, thereby inhibiting its activity. Additionally, this compound can interact with other biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation by disrupting the synthesis of androgens, which are essential for the growth of certain types of cancer cells . It also affects cell signaling pathways, such as the PI3K/AKT pathway, leading to altered gene expression and reduced cellular metabolism. These changes can result in apoptosis or programmed cell death, highlighting the compound’s potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CYP17A1, inhibiting its enzymatic activity and reducing the production of androgens . This binding interaction involves the formation of a reversible covalent bond with the heme group of the enzyme. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that its inhibitory effects on CYP17A1 can persist for several hours, but prolonged exposure may lead to the development of resistance in some cell lines. This highlights the importance of optimizing experimental conditions to maintain the compound’s efficacy.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound effectively inhibits CYP17A1 activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body . The compound can also influence metabolic flux by altering the levels of key metabolites, such as androgens and other steroid hormones. This can have downstream effects on various physiological processes, including growth and development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins, which facilitate its uptake and accumulation in specific tissues, such as the liver and prostate. These interactions can influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . It can also be transported into the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins. Post-translational modifications, such as phosphorylation, can further modulate its localization and activity, directing it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-methoxypyridin-3-yl)boronic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Borylation Reaction: The 4-methoxypyridine undergoes a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures.
Hydrochloride Formation: The resulting boronic acid is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Methoxypyridin-3-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving boronic acids. It forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The methoxy group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohols or ketones.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(4-Methoxypyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and other diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and electronic materials.
Comparison with Similar Compounds
(4-Methoxypyridin-3-yl)boronic acid: The parent compound without the hydrochloride salt.
(3-Bromo-2-methoxypyridin-4-yl)boronic acid: A derivative with a bromine substituent.
5-Methoxy-3-pyridineboronic acid pinacol ester: A related compound with a pinacol ester group.
Uniqueness: (4-Methoxypyridin-3-yl)boronic acid hydrochloride is unique due to its specific combination of a methoxy group and a boronic acid group on the pyridine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various biologically active molecules.
Properties
IUPAC Name |
(4-methoxypyridin-3-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO3.ClH/c1-11-6-2-3-8-4-5(6)7(9)10;/h2-4,9-10H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLONCHBPEIKTEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)OC)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377912 | |
Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874959-97-4 | |
Record name | (4-methoxypyridin-3-yl)boronic Acid Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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